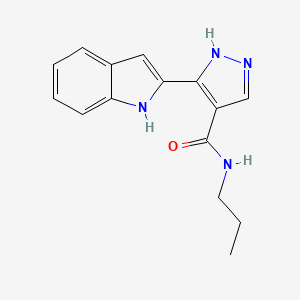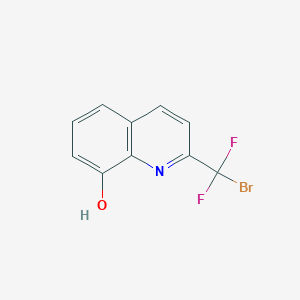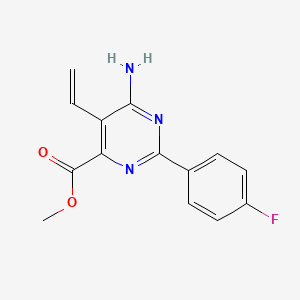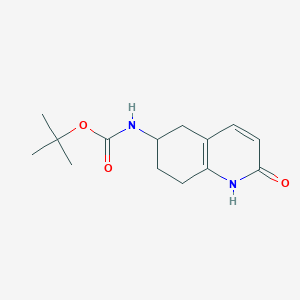
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide is a compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The combination of these two heterocyclic systems in a single molecule can potentially lead to compounds with unique and potent biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
化学反応の分析
Types of Reactions
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction of the pyrazole ring can yield dihydropyrazole derivatives .
科学的研究の応用
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can also interact with biological targets, enhancing the compound’s overall biological activity. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis .
類似化合物との比較
Similar Compounds
Indole-3-carboxamide: Known for its anticancer and anti-inflammatory properties.
Pyrazole-4-carboxamide: Studied for its antiviral and antimicrobial activities.
Uniqueness
3-(1H-Indol-2-YL)-N-propyl-1H-pyrazole-4-carboxamide is unique due to the combination of indole and pyrazole moieties in a single molecule. This combination can lead to enhanced biological activities and the potential for synergistic effects, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
827318-50-3 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC名 |
5-(1H-indol-2-yl)-N-propyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-2-7-16-15(20)11-9-17-19-14(11)13-8-10-5-3-4-6-12(10)18-13/h3-6,8-9,18H,2,7H2,1H3,(H,16,20)(H,17,19) |
InChIキー |
OGDIFGAIDIFRCC-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)











